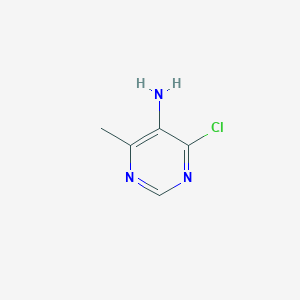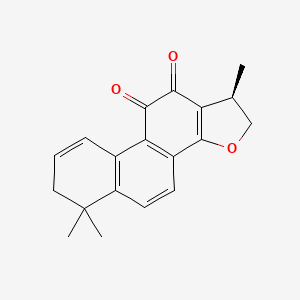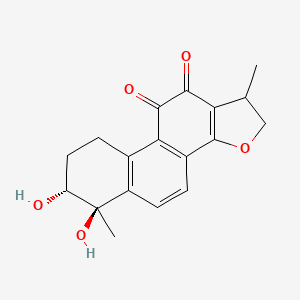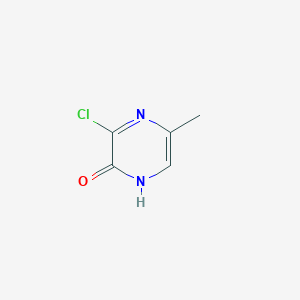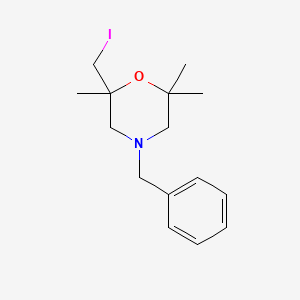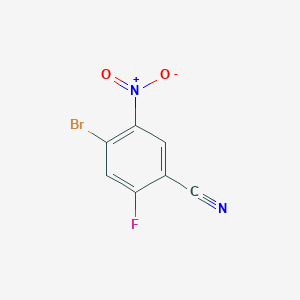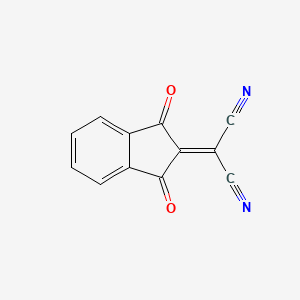
2-(二氰亚甲基)茚满-1,3-二酮
描述
2-(Dicyanomethylene)indan-1,3-dione (DCID) is a compound that has garnered interest due to its electron affinity and potential in creating push-pull chromophores with optoelectronic properties. The electron affinity of DCID is measured to be 1.33 eV, which indicates a strong π-acid character enhanced by the incorporation of the 2-dicyanomethylene moiety into the indanetrione framework .
Synthesis Analysis
DCID can be synthesized through reactions with electron-rich alkynes. The process involves two types of reactions: a formal [2 + 2] cycloaddition-retroelectrocyclization and a [4 + 2] hetero-Diels-Alder (HDA) reaction. The cycloaddition-retroelectrocyclization leads to the formation of cyanobuta-1,3-dienes, while the HDA reaction results in fused 4H-pyran heterocycles. Both products exhibit interesting optoelectronic properties and can be synthesized with good yield and selectivity. The presence of Lewis acids in the reaction environment can significantly enhance the formation of the HDA adduct .
Molecular Structure Analysis
The molecular structure of DCID and its derivatives has been studied using quantum chemical calculations and various spectroscopic methods, including NMR, IR, and UV. These studies have provided insights into the tautomeric equilibria of 2-substituted indan-1,3-diones. The substituent at the 2-position plays a crucial role in determining the tautomeric balance. For instance, 2-formyl-indan-1,3-dione and 2-acetyl-indan-1,3-dione favor the 2-hydroxyalkylidene-indan-1,3-dione tautomer, while 2-carboxyamide-indan-1,3-dione exists as a mixture of tautomers with rapid proton transfer .
Chemical Reactions Analysis
DCID is an electrophilic compound that can undergo various chemical reactions due to its active functional groups. The [2 + 2] cycloaddition-retroelectrocyclization and [4 + 2] HDA reactions are examples of its reactivity with electron-rich alkynes. Additionally, the palladium-catalyzed carbonylative annulation reaction has been developed to synthesize 2-substituted indene-1,3(2H)-dione derivatives from 1-(2-halophenyl)-1,3-diones using phenyl formate as a CO source. This method demonstrates a broad substrate scope and provides good to excellent yields, showcasing the versatility of DCID in synthetic organic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of DCID are influenced by its strong electron affinity and the nature of its substituents. The electron spin resonance spectrum of the anion radical of DCID, generated electrolytically in solution, exhibits hyperfine structure due to the presence of nitrogen and hydrogen atoms. This property is indicative of the compound's ability to participate in electron transfer processes, which is essential for its application in optoelectronic devices . The tautomeric equilibria and the influence of solvent polarity on the structure of DCID derivatives further highlight the compound's sensitivity to environmental factors .
科学研究应用
化学反应和光电性质
2-(二氰亚甲基)茚满-1,3-二酮 (DCID) 因其与富电子炔烃的反应而受到研究。根据路易斯酸的存在,DCID 通过 [2 + 2] 环加成-逆电环化反应生成氰代丁二烯,或者通过 [4 + 2] 杂-狄尔斯-阿尔德反应生成稠合的 4H-吡喃。这些反应产生具有有趣光电性质的推挽式生色团 (Donckele 等人,2015 年)。
分子结构和振动研究
使用密度泛函理论计算探索了 DCID 衍生物的分子结构和振动方面。研究表明,1H-茚-1,3(2H)-二酮(DCID 的衍生物)表现出使其比相关化合物反应性更高、极性更强的性质,在各种应用中具有潜力 (Prasad 等人,2010 年)。
衍生物中的互变异构平衡
已经研究了 DCID 衍生物中的互变异构平衡,显示出对这些化合物在不同溶剂中的结构和稳定性的显着影响。这种平衡对于理解这些衍生物在各个领域的反应性和潜在应用至关重要 (Angelova 等人,2007 年)。
对病毒蛋白酶的抑制活性
DCID 衍生物在医学研究中显示出前景,特别是作为病毒蛋白酶(如西尼罗病毒的 NS2B-NS3 蛋白酶)的抑制剂。某些羟基化的 DCID 衍生物已证明能有效抑制该酶,突出了它们在抗病毒疗法中的潜力 (Oliveira 等人,2018 年)。
分子玻璃中的光学非线性
已经合成了基于 DCID 的分子玻璃,显示出显着的三阶光学非线性。这一特性对于光子学和电信等领域的应用至关重要 (Seniutinas 等人,2012 年)。
合成和反应机理
DCID 与各种化合物的合成和反应机理已被广泛研究。这些研究为 DCID 在有机合成和化学工程中的反应性和潜在应用提供了宝贵的见解 (Dworczak,1991 年)。
在水中的高产合成
研究表明在水中高产合成 DCID 衍生物,为生产这些化合物提供了一种环保的方法。这一进步对于可持续化学实践意义重大 (Yang 等人,2012 年)。
压致变色和细胞成像应用
已证明 DCID 衍生物表现出压致变色和溶剂诱导的发射变化,使其适用于材料科学和生物成像。这些化合物可用于细胞成像,展示了它们在生物医学研究中的潜力 (Lei 等人,2016 年)。
广泛的应用
茚满-1,3-二酮(一种相关化合物)已用于从生物传感和生物活性到电子和光聚合的广泛应用中,展示了 DCID 及其衍生物在各个科学领域的广泛潜力 (Pigot 等人,2022 年)。
作用机制
安全和危害
When handling DCID, it is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling. It should be used in a closed system if possible, and a local exhaust should be used if dust or aerosol will be generated. Contact with skin, eyes, and clothing should be avoided .
未来方向
Indane-1,3-dione, a structure similar to DCID, is of high current interest and has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules. Beyond its common use in the design of biologically active molecules, indane-1,3-dione is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications . This suggests potential future directions for DCID in similar applications.
属性
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4N2O2/c13-5-7(6-14)10-11(15)8-3-1-2-4-9(8)12(10)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFLMIPTYDGFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C#N)C#N)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295294 | |
| Record name | 2-(Dicyanomethylene)-1,3-indandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16954-74-8, 90522-66-0 | |
| Record name | 2-(Dicyanomethylene)-1,3-indandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16954-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dicyanomethylene)-1,3-indandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Dicyanomethylene)indan-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What reactions is 2-(Dicyanomethylene)indan-1,3-dione (DCID) known to undergo with electron-rich alkynes?
A: DCID exhibits versatile reactivity with electron-rich alkynes, engaging in both [2+2] cycloaddition-retroelectrocyclization and [4+2] hetero-Diels-Alder (HDA) reactions. [] The former reaction occurs at the exocyclic double bond of DCID, producing cyanobuta-1,3-dienes, which are valuable push-pull chromophores. [] Conversely, the HDA reaction takes place at an enone moiety of DCID, generating fused 4H-pyran heterocycles. [] Interestingly, the selectivity between these pathways can be modulated by Lewis acids, which significantly favor the formation of HDA adducts. []
Q2: Can DCID be used as a building block for heterocyclic compounds?
A: Yes, DCID serves as a versatile precursor in the synthesis of various heterocyclic systems. For instance, it reacts with 2-amino-N′-arylbenzimidamides to afford novel quinazolines via a nucleophilic cycloaddition process. [] Moreover, DCID reacts with 2-aminobenzohydrazide to produce 1,2,4-triazepine derivatives. [] These examples highlight the utility of DCID in constructing diverse heterocyclic scaffolds relevant to medicinal chemistry and materials science.
Q3: Does DCID have any known applications in materials chemistry?
A: DCID serves as a precursor to 2,3-dicyano-1,4-naphthoquinone (DCNQ), a molecule with significant potential in materials science. [] This transformation can be achieved through isomerization of DCID, triggered by one-electron transfer from species like iodide ions or tetrathiafulvalene (TTF). [] The resulting DCNQ radical anion can form salts with various organic and metal cations, exhibiting diverse magnetic and electrical properties. [] For instance, while the lithium, methyltriphenylphosphonium, tetraphenylarsonium, and TTF salts of DCNQ are diamagnetic, the tetrabutylammonium and copper salts exhibit paramagnetism. [] Furthermore, TTF and tetramethyl-TTF salts of DCNQ display semiconducting behavior. [] These findings highlight the potential of DCID-derived materials in organic electronics.
Q4: Is there structural information available for DCID?
A: Yes, the single crystal X-ray structure of DCID has been determined. [] This structural data provides valuable insights into the molecular geometry and packing arrangement of DCID, facilitating a deeper understanding of its reactivity and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



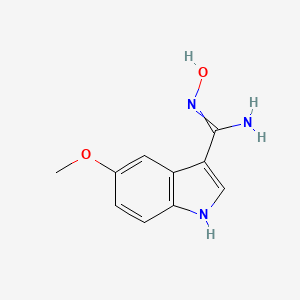
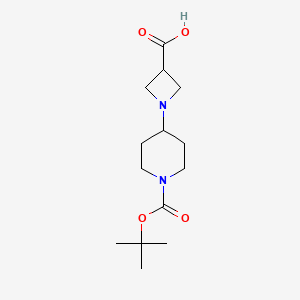
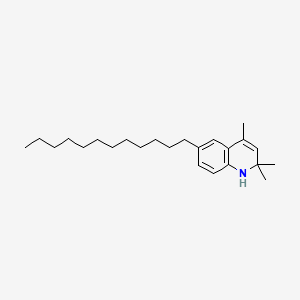
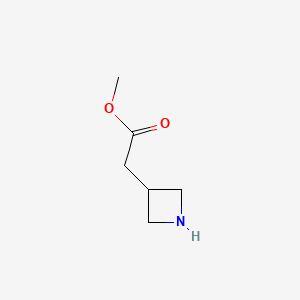
![[(2R)-1-azido-3-chloropropan-2-yl] phenyl carbonate](/img/structure/B3030356.png)
